molecular formula C16H13N3O6S2 B2409017 2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 895454-18-9

2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2409017
CAS No.: 895454-18-9
M. Wt: 407.42
InChI Key: HSJCUXSJQQRJPR-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a benzo[d]thiazole ring substituted with methoxy and nitro groups, along with a phenylsulfonylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S2/c1-25-12-7-10(19(21)22)8-13-15(12)18-16(26-13)17-14(20)9-27(23,24)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJCUXSJQQRJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Methoxy-1,3-Benzothiazol-2-amine

The benzothiazole scaffold is typically synthesized via cyclization of substituted thioureas or through oxidative methods. A representative protocol involves:

Procedure :

  • Starting Material : 4-Methoxy-2-nitroaniline (1.0 equiv) is treated with potassium thiocyanate (1.2 equiv) in acetic acid at 80°C for 6 hours to form the corresponding thiourea intermediate.
  • Cyclization : Addition of bromine (1.1 equiv) in glacial acetic acid induces cyclization, yielding 4-methoxy-6-nitro-1,3-benzothiazol-2-amine after recrystallization from ethanol (Yield: 68–72%).

Key Reaction Parameters :

Parameter Optimal Range Impact on Yield
Temperature 75–85°C ±5% yield
Thiocyanate Equiv 1.1–1.3 Critical for cyclization
Bromine Addition Rate Dropwise over 30 min Prevents overoxidation

Functionalization of the Benzothiazole Amine

Sulfonylation with Benzenesulfonyl Chloride

The primary amine at position 2 undergoes sulfonylation under mild basic conditions:

Procedure :

  • Reaction Setup : 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (1.0 equiv) is suspended in anhydrous dichloromethane (0.1 M).
  • Base Activation : Triethylamine (2.5 equiv) is added to scavenge HCl.
  • Sulfonylation : Benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Workup : The crude product is washed with 5% HCl, saturated NaHCO₃, and brine before column chromatography (hexane:EtOAc 3:1) (Yield: 85–89%).

Optimization Insights :

  • Excess Sulfonyl Chloride : >1.2 equiv leads to di-sulfonylated byproducts.
  • Temperature Control : Reactions above 25°C reduce regioselectivity.

Acetylation to Install the Acetamide Group

The secondary amine generated after sulfonylation is acetylated using acetic anhydride:

Procedure :

  • Substrate Activation : 2-(Benzenesulfonyl)-4-methoxy-6-nitro-1,3-benzothiazol-2-amine (1.0 equiv) is dissolved in pyridine (0.2 M).
  • Acylation : Acetic anhydride (3.0 equiv) is added, and the mixture is heated at 60°C for 4 hours.
  • Workup : Precipitation in ice-water followed by filtration yields the title compound (Yield: 78–82%).

Critical Observations :

  • Solvent Choice : Pyridine acts as both solvent and base, neutralizing liberated acetic acid.
  • Reaction Monitoring : TLC (hexane:EtOAc 1:1) confirms complete consumption of starting material.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sulfonylation-Acylation Approach

A streamlined method combines sulfonylation and acetylation in a single reactor:

Procedure :

  • Sequential Addition : Benzenesulfonyl chloride (1.2 equiv) and acetic anhydride (3.0 equiv) are added to a solution of the benzothiazole amine in dichloromethane with triethylamine (3.5 equiv).
  • Reaction Conditions : Stir at 25°C for 18 hours.
  • Yield : 70–74% (lower due to competing side reactions).

Advantages : Reduced purification steps.
Drawbacks : Requires precise stoichiometry to minimize overacylation.

Microwave-Assisted Synthesis

Accelerating the acylation step via microwave irradiation:

Parameters :

  • Power: 300 W
  • Temperature: 100°C
  • Time: 20 minutes
    Outcome : 88% yield with >99% purity by HPLC.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 8.12–7.98 (m, 5H, Ar-H), 3.92 (s, 3H, OCH₃), 2.34 (s, 3H, COCH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂), 1520 cm⁻¹ (NO₂).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm)
  • Mobile Phase: MeCN:H₂O (70:30)
  • Retention Time: 6.8 min (purity >98%)

Challenges and Mitigation Strategies

Nitro Group Reduction During Sulfonylation

Issue : Nitro groups may undergo partial reduction under prolonged reaction times.
Solution : Use of inert atmosphere (N₂/Ar) and strict temperature control ≤25°C.

Regiochemical Competitiveness in Acylation

Issue : Acetylation at the benzothiazole nitrogen versus sulfonamide nitrogen.
Solution : Employ bulky bases (e.g., DBU) to favor N-acylation at the sulfonamide site.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Benzenesulfonyl Chloride : Preferred over benzenesulfonic anhydride due to commercial availability.
  • Solvent Recycling : Dichloromethane recovery via distillation reduces production costs by ~40%.

Waste Management

  • Acetic Acid Byproduct : Neutralized with CaCO₃ for safe disposal.
  • Triethylamine Hydrochloride : Converted to free amine via NaOH treatment for reuse.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide. For example, a related compound was evaluated for its activity against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study : In a study published in ACS Omega, compounds with similar structures were screened against estrogen receptor-positive breast cancer cells (MCF-7), demonstrating significant cytotoxicity and potential for further development as anticancer agents .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to the presence of the benzothiazole ring, which is known for its broad-spectrum antimicrobial activity.

Case Study : Research conducted on derivatives of benzothiazole indicated that modifications to the structure could enhance antimicrobial efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various functional groups to optimize its biological activity.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionBenzene sulfonyl chloride + amineFormation of sulfonamide
2AcetylationAcetic anhydride + amineFormation of acetamide
3NitrationNitric acid + benzothiazole derivativeIntroduction of nitro group

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide: can be compared with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound 2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a member of a novel class of compounds that have shown potential biological activities, particularly in the inhibition of specific enzymes related to metabolic and inflammatory disorders. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S, and its structure features a benzothiazole moiety, which is known for various biological activities. The presence of the benzenesulfonyl group enhances its solubility and reactivity, making it a suitable candidate for medicinal chemistry applications.

Research indicates that this compound acts primarily as an inhibitor of the 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme plays a crucial role in the regulation of glucocorticoid metabolism, which is implicated in various metabolic disorders such as diabetes and obesity. By inhibiting this enzyme, the compound may help in managing conditions characterized by excessive glucocorticoid action .

Biological Activity Data

Biological Activity Effect Reference
Inhibition of 11β-HSD1Decreased cortisol regeneration
Antiinflammatory propertiesReduction in COX-2 expression
Antimalarial activitySuppression of Plasmodium falciparum growth

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against 11β-HSD1 with IC50 values indicating potent activity. This suggests potential therapeutic applications in treating metabolic syndrome .
  • Anti-inflammatory Activity : Another investigation focused on the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. The study showed that the compound reduced COX-2 levels significantly in vitro, which could translate to reduced inflammation in vivo .
  • Antimalarial Efficacy : The compound was tested against chloroquine-resistant strains of Plasmodium falciparum. Results indicated substantial antimalarial activity, with treated groups showing lower parasitemia levels compared to controls .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzothiazole ring and sulfonamide group can significantly affect biological activity. For instance, substituents on the benzothiazole moiety can enhance binding affinity to target enzymes like 11β-HSD1 or COX-2. Variations in electronic properties (e.g., methoxy vs. nitro groups) also influence potency and selectivity .

Q & A

Basic: What are the common synthetic routes for preparing 2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide?

Methodological Answer:
The compound can be synthesized via S-alkylation or C-alkylation reactions. For example, S-alkylation involves reacting a benzothiazol-2-yl precursor (e.g., 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide) with a sulfonyl-containing nucleophile (e.g., benzenesulfonyl chloride) in polar aprotic solvents like DMF, using K₂CO₃ as a base to deprotonate reactive sites . Purification typically involves column chromatography or recrystallization.

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., nitro, methoxy, and sulfonyl groups exhibit distinct shifts in aromatic regions) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths and angles, with refinement using programs like SHELXL .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Methodological Answer:
Byproduct formation (e.g., unexpected pyrimidinones instead of pyridopyrimidines) can arise from competing reaction pathways. Optimization strategies include:

  • Catalyst screening : Recoverable catalysts like carbonaceous acids (C-SO₃H) improve regioselectivity in alkylation reactions .
  • Solvent control : Using DMSO or DMF at controlled temperatures (60–80°C) minimizes side reactions .
  • Kinetic monitoring : In situ FTIR or LC-MS tracks intermediate formation to adjust reaction timelines .

Advanced: How can structural ambiguities in crystallographic data be resolved?

Methodological Answer:
Ambiguities due to disorder or twinning require:

  • High-resolution data collection : Synchrotron radiation improves data quality for small-molecule crystals .
  • Hydrogen-bond analysis : Tools like SHELXE identify H-bonding networks (e.g., N–H···N and C–H···O interactions) that stabilize crystal packing .
  • Density functional theory (DFT) : Computational modeling validates experimental bond parameters and electronic environments .

Advanced: What methodologies assess isoform-specific inhibition of carbonic anhydrase (CA) by this compound?

Methodological Answer:

  • Enzyme kinetics : Measure IC₅₀ values against CA isoforms (e.g., CA I, II, IX, XII) using stopped-flow CO₂ hydration assays .
  • X-ray crystallography : Co-crystallization with CA isoforms identifies binding interactions (e.g., sulfonamide-Zn²⁺ coordination) .
  • Molecular docking : Software like AutoDock Vina predicts binding affinities and selectivity trends .

Advanced: How do substituent modifications (e.g., nitro position) affect biological activity?

Methodological Answer:

  • SAR studies : Synthesize analogs with nitro groups at positions 4, 5, 6, or 7 on the benzothiazole ring. Compare inhibitory activity (e.g., IC₅₀ shifts from 0.5 µM to >10 µM) .
  • Electrostatic potential maps : DFT calculations correlate nitro group orientation with electron-withdrawing effects on binding pockets .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Use magnetic nanoparticles functionalized with sulfonic acid groups for C-alkylation, achieving >90% recovery .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing energy use .

Advanced: What strategies address low metabolic stability in preclinical studies?

Methodological Answer:

  • In vitro microsomal assays : Human liver microsomes (HLM) identify metabolic hotspots (e.g., nitro reduction or sulfonamide cleavage) .
  • Deuterium incorporation : Replace labile hydrogens with deuterium at methoxy or benzenesulfonyl groups to slow metabolism .
  • Prodrug design : Mask sulfonamide as a tert-butyl ester to enhance plasma stability .

Table 1: Key Physicochemical and Biological Data

PropertyValue/MethodReference
Molecular Weight433.45 g/molCalc.
Melting Point230–235°C (decomp.)
CA XII Inhibition (IC₅₀)1.2 µM
Crystallographic Space GroupMonoclinic, P2₁/c
Metabolic Stability (HLM t₁/₂)12 min (unmodified) → 45 min (deuterated)

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